molecular formula C17H29BrN2O2Si B1521774 N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide CAS No. 1171919-94-0

N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide

Cat. No.: B1521774
CAS No.: 1171919-94-0
M. Wt: 401.4 g/mol
InChI Key: JWXIXHCQKKRIAJ-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide is a synthetic organic compound characterized by its unique structure, which includes a brominated pyridine ring and a tert-butyldimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide typically involves multiple steps:

    Bromination of Pyridine: The starting material, 3-hydroxypyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to yield 2-bromo-3-hydroxypyridine.

    Protection of Hydroxyl Group: The hydroxyl group is then protected by reacting with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole, forming 2-bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridine.

    Amidation: Finally, the protected bromopyridine is reacted with pivaloyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions, where the pyridine ring is oxidized to form N-oxides. Reduction reactions can also occur, particularly at the bromine site, converting it to a hydrogen atom or other substituents.

    Deprotection: The tert-butyldimethylsilyloxy group can be removed under acidic conditions, revealing the hydroxyl group for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Deprotection: Acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, ethers, or amines.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridine derivatives.

    Deprotected Products: 2-bromo-5-hydroxymethylpyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide serves as a versatile intermediate for constructing more complex molecules. Its bromine atom allows for further functionalization through substitution reactions, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structure can be modified to create analogs with improved biological activity or pharmacokinetic properties. It may also serve as a building block for drug candidates targeting specific enzymes or receptors.

Industry

In the materials science industry, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, where its unique functional groups contribute to desired properties like thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and tert-butyldimethylsilyloxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine
  • 2-Bromo-5-iodo-3-methoxypyridine
  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate

Uniqueness

N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide is unique due to the presence of both the bromine atom and the tert-butyldimethylsilyloxy group, which provide distinct reactivity patterns and functionalization opportunities. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

N-[2-bromo-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BrN2O2Si/c1-16(2,3)15(21)20-13-9-12(10-19-14(13)18)11-22-23(7,8)17(4,5)6/h9-10H,11H2,1-8H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXIXHCQKKRIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)CO[Si](C)(C)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BrN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801115987
Record name N-[2-Bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-pyridinyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-94-0
Record name N-[2-Bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-pyridinyl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171919-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-pyridinyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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